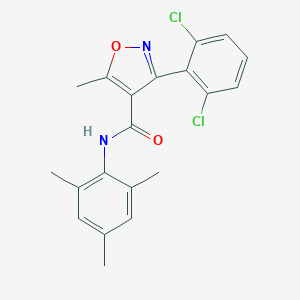
3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by the presence of a dichlorophenyl group, a mesityl group, and a methyl group attached to an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzoyl chloride and an appropriate nucleophile.
Attachment of the Mesityl Group: The mesityl group can be attached through a Friedel-Crafts acylation reaction using mesitylene and an acylating agent.
Final Coupling: The final step involves coupling the synthesized isoxazole intermediate with the dichlorophenyl and mesityl groups under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to a reduction in the production of inflammatory mediators or the induction of apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
N-(2,6-dichlorophenyl)-N-mesitylformamidine dithiocarbamate: This compound shares the dichlorophenyl and mesityl groups but differs in the core structure.
2,6-dichlorophenylbiguanide hydrochloride: Another compound with the dichlorophenyl group, used for its antibacterial and antifungal properties.
Uniqueness
3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and the isoxazole ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
349145-52-4 |
|---|---|
分子式 |
C20H18Cl2N2O2 |
分子量 |
389.3g/mol |
IUPAC 名称 |
3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-10-8-11(2)18(12(3)9-10)23-20(25)16-13(4)26-24-19(16)17-14(21)6-5-7-15(17)22/h5-9H,1-4H3,(H,23,25) |
InChI 键 |
CDDZYJHISRXIGD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















